molecular formula C19H19N7O6 B14282795 N(4)-(Guanosin-7-yl)-4-aminoquinoline 1-oxide CAS No. 137339-24-3

N(4)-(Guanosin-7-yl)-4-aminoquinoline 1-oxide

Cat. No.: B14282795
CAS No.: 137339-24-3
M. Wt: 441.4 g/mol
InChI Key: UCSQMPIKMWDRKW-SCFUHWHPSA-N
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Description

N(4)-(Guanosin-7-yl)-4-aminoquinoline 1-oxide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a guanosine moiety linked to a 4-aminoquinoline structure, with an additional 1-oxide functional group. The combination of these structural elements imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(4)-(Guanosin-7-yl)-4-aminoquinoline 1-oxide typically involves multi-step organic reactions. One common approach is the initial formation of the 4-aminoquinoline core, followed by the introduction of the guanosine moiety and subsequent oxidation to form the 1-oxide group. Key steps in the synthesis may include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N(4)-(Guanosin-7-yl)-4-aminoquinoline 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can introduce a variety of functional groups, such as alkyl, aryl, or halogen substituents.

Mechanism of Action

The mechanism of action of N(4)-(Guanosin-7-yl)-4-aminoquinoline 1-oxide involves its interaction with molecular targets such as DNA and proteins. The compound can form covalent adducts with nucleic acids, leading to DNA damage and subsequent cellular responses . Additionally, it can inhibit the activity of certain enzymes, such as topoisomerases, by stabilizing enzyme-DNA cleavage complexes . These interactions disrupt essential cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N(4)-(Guanosin-7-yl)-4-aminoquinoline 1-oxide include:

Uniqueness

This compound is unique due to its combined structural features of guanosine and 4-aminoquinoline with an additional 1-oxide group. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

137339-24-3

Molecular Formula

C19H19N7O6

Molecular Weight

441.4 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[2-amino-7-[oxido(quinolin-4-yl)azaniumyl]-6-oxo-1H-purin-9-ium-9-yl]-4-hydroxy-5-(hydroxymethyl)oxolan-3-olate

InChI

InChI=1S/C19H19N7O6/c20-19-22-16-13(17(30)23-19)25(8-24(16)18-15(29)14(28)12(7-27)32-18)26(31)11-5-6-21-10-4-2-1-3-9(10)11/h1-6,8,12,14-15,18,26-28H,7H2,(H3,20,22,23,30)/t12-,14-,15-,18-/m1/s1

InChI Key

UCSQMPIKMWDRKW-SCFUHWHPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)[NH+](N3C=[N+](C4=C3C(=O)NC(=N4)N)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)[O-])[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)[NH+](N3C=[N+](C4=C3C(=O)NC(=N4)N)C5C(C(C(O5)CO)O)[O-])[O-]

Origin of Product

United States

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